molecular formula C7H4F6O3 B14204063 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one CAS No. 825630-88-4

5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one

Cat. No.: B14204063
CAS No.: 825630-88-4
M. Wt: 250.09 g/mol
InChI Key: GCEYAWQVGJYVHD-UHFFFAOYSA-N
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Description

5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one is a synthetic organic compound characterized by its unique dioxolane ring structure and the presence of trifluoromethyl groups. These features make it an interesting subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one typically involves the reaction of ethylidene precursors with trifluoromethyl-containing reagents under controlled conditions. Common methods may include:

    Aldol Condensation: Combining ethylidene compounds with trifluoromethyl ketones in the presence of a base.

    Cyclization Reactions: Using catalysts to promote the formation of the dioxolane ring.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form higher oxidation state products.

    Reduction: Using reducing agents to break down the compound into simpler molecules.

    Substitution: Replacing one of the functional groups with another under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products depend on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Investigating its effects on biological systems.

    Medicine: Exploring its potential as a pharmaceutical compound.

    Industry: Using its unique properties in material science and engineering.

Mechanism of Action

The mechanism of action involves the interaction of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity and stability, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethylidene group.

    5-Methyl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one: Contains a methyl group instead of an ethylidene group.

Uniqueness

The presence of the ethylidene group in 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one distinguishes it from similar compounds, potentially offering unique reactivity and applications.

Properties

CAS No.

825630-88-4

Molecular Formula

C7H4F6O3

Molecular Weight

250.09 g/mol

IUPAC Name

5-ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one

InChI

InChI=1S/C7H4F6O3/c1-2-3-4(14)16-5(15-3,6(8,9)10)7(11,12)13/h2H,1H3

InChI Key

GCEYAWQVGJYVHD-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(=O)OC(O1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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